molecular formula C27H37N3O3 B15147634 [1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B15147634
M. Wt: 451.6 g/mol
InChI Key: BPMDCNRLLCSMJH-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone: is a complex organic compound that features both piperidine and piperazine moieties. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine and piperazine rings, followed by their functionalization and coupling.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Formation of Piperazine Ring: Piperazine can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the piperidine and piperazine derivatives with the methanone group under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
  • [1-(3,4-Dimethoxyphenyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Uniqueness

  • The presence of both 3,4-dimethoxybenzyl and 2,3-dimethylphenyl groups in the compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C27H37N3O3

Molecular Weight

451.6 g/mol

IUPAC Name

[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H37N3O3/c1-20-6-5-7-24(21(20)2)29-14-16-30(17-15-29)27(31)23-10-12-28(13-11-23)19-22-8-9-25(32-3)26(18-22)33-4/h5-9,18,23H,10-17,19H2,1-4H3

InChI Key

BPMDCNRLLCSMJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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